molecular formula C39H64O4 B5158007 Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate

Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B5158007
M. Wt: 596.9 g/mol
InChI Key: BEEXTOQIQYTYQM-UHFFFAOYSA-N
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Description

Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields a spirocyclic intermediate, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3

Properties

IUPAC Name

bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H64O4/c1-3-5-27-7-11-29(12-8-27)31-15-19-35(20-16-31)42-37(40)33-23-39(24-33)25-34(26-39)38(41)43-36-21-17-32(18-22-36)30-13-9-28(6-4-2)10-14-30/h27-36H,3-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEXTOQIQYTYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)OC(=O)C3CC4(C3)CC(C4)C(=O)OC5CCC(CC5)C6CCC(CC6)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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